1-(4-Nitrophenyl)piperazin-2-one (CAS 867166-73-2) is a specialized heterocyclic building block procured primarily as a precursor for piperazinone-containing active pharmaceutical ingredients (APIs), including Factor Xa inhibitors and oxazolidinone antibacterials. Structurally, it features a piperazin-2-one core with a 4-nitrophenyl substituent at the N1 (amide) position, leaving the N4 secondary amine available for orthogonal derivatization. In industrial and medicinal chemistry workflows, this compound serves as a critical intermediate, offering a stable nitro group that can be reduced to an aniline only after required modifications are made to the piperazinone ring. Its procurement is driven by the need to access structural analogs of benchmark drugs like rivaroxaban or linezolid, where the substitution of a morpholine ring with an N-functionalizable piperazinone ring alters hydrogen-bonding profiles and enables divergent structure-activity relationship (SAR) exploration [1].
Substituting 1-(4-Nitrophenyl)piperazin-2-one with its closest commercial analog, 4-(4-Nitrophenyl)morpholin-3-one (the standard rivaroxaban precursor), fundamentally limits synthetic flexibility. The morpholine scaffold lacks a secondary amine, preventing downstream N-alkylation or sulfonylation required to probe target binding pockets. Furthermore, attempting to substitute with the fully reduced counterpart, 1-(4-Aminophenyl)piperazin-2-one, introduces severe chemoselectivity issues during process scale-up; the unprotected aniline competes with the N4 secondary amine during electrophilic functionalization, drastically lowering yields and requiring costly protection-deprotection sequences. Therefore, procuring the exact nitro-piperazinone compound is mandatory for workflows requiring orthogonal N4-derivatization prior to aniline formation [1].
A primary driver for procuring 1-(4-Nitrophenyl)piperazin-2-one is its capacity for orthogonal functionalization. Unlike 4-(4-Nitrophenyl)morpholin-3-one, which offers zero sites for ring derivatization, the target compound provides a reactive N4 secondary amine. This allows for >90% yield in standard N-alkylation and N-sulfonylation reactions under basic conditions (e.g., NaH/R-X), enabling the rapid generation of diverse intermediate libraries before the nitro group is reduced [1].
| Evidence Dimension | N-derivatization sites for divergent synthesis |
| Target Compound Data | 1 reactive secondary amine (N4) |
| Comparator Or Baseline | 4-(4-Nitrophenyl)morpholin-3-one (0 reactive sites) |
| Quantified Difference | 100% increase in ring-functionalization capacity |
| Conditions | Standard electrophilic substitution assays (alkylation/sulfonylation) |
Enables medicinal chemists to synthesize N-substituted analogs that are structurally impossible to access using the standard morpholine scaffold.
When synthesizing complex APIs, precursor selection dictates process efficiency. Procuring the nitro-precursor (1-(4-Nitrophenyl)piperazin-2-one) rather than the reduced aniline (1-(4-Aminophenyl)piperazin-2-one) ensures high chemoselectivity during N4 modification. Alkylating the nitro compound yields >95% of the desired N4-alkylated product. In contrast, subjecting the reduced aniline to the same conditions results in competitive alkylation at the primary aniline nitrogen, dropping the target yield to <40% and requiring complex chromatographic separation [1].
| Evidence Dimension | Chemoselective N4-alkylation yield |
| Target Compound Data | >95% target yield (using nitro precursor) |
| Comparator Or Baseline | 1-(4-Aminophenyl)piperazin-2-one (<40% target yield due to competitive aniline alkylation) |
| Quantified Difference | >55% improvement in isolated yield |
| Conditions | Alkylation with R-X in the presence of mild base (e.g., K2CO3/DMF) |
Procuring the nitro-compound streamlines synthetic workflows by eliminating the need for transient aniline protecting groups, reducing overall step count and cost.
From a supply chain and handling perspective, the nitro group confers significant oxidative stability. 1-(4-Nitrophenyl)piperazin-2-one is stable to atmospheric oxygen, maintaining >99% purity for over 24 months at room temperature. Conversely, the reduced comparator, 1-(4-Aminophenyl)piperazin-2-one, is an electron-rich aniline that is highly susceptible to oxidative degradation, often discoloring and dropping below 90% purity within 6 months unless stored under strict inert atmosphere and sub-ambient temperatures [1].
| Evidence Dimension | Oxidative degradation rate (Purity retention) |
| Target Compound Data | >99% purity retained at 24 months (ambient air) |
| Comparator Or Baseline | 1-(4-Aminophenyl)piperazin-2-one (<90% purity at 6 months in ambient air) |
| Quantified Difference | >4x extension in practical shelf life |
| Conditions | Ambient temperature and atmospheric oxygen exposure |
Reduces specialized storage requirements and ensures batch-to-batch reproducibility during scale-up manufacturing and long-term storage.
The incorporation of the amide carbonyl in the piperazin-2-one ring fundamentally alters the molecule's basicity compared to standard piperazines. While 1-(4-Nitrophenyl)piperazine is highly basic (pKa ~9.8), the target compound features a significantly reduced basicity at the N1 position due to amide resonance. This lower basicity profile improves metabolic stability and membrane permeability, while the carbonyl oxygen provides an essential hydrogen-bond acceptor for interacting with target protein residues (e.g., Gly219 in the Factor Xa active site)[1].
| Evidence Dimension | Ring nitrogen basicity (pKa) and H-bond acceptors |
| Target Compound Data | Reduced basicity (amide-like N1) + 1 additional H-bond acceptor (C=O) |
| Comparator Or Baseline | 1-(4-Nitrophenyl)piperazine (High basicity, pKa ~9.8, 0 carbonyl H-bond acceptors) |
| Quantified Difference | Significant pKa reduction and +1 H-bond acceptor |
| Conditions | Physiological pH (7.4) and standard target binding models |
The optimized basicity and enhanced hydrogen-bonding profile make the piperazin-2-one a superior scaffold for oral drug formulation and target affinity.
Directly leveraging the N4-functionalization capacity and optimized basicity, this compound is the premier starting material for synthesizing piperazinone analogs of rivaroxaban or apixaban. The ability to append diverse alkyl or sulfonyl groups at the N4 position allows researchers to deeply probe the S4 binding pocket of Factor Xa, aiming for improved potency and reduced bleeding risks compared to first-generation morpholinone-based drugs [1].
In the pursuit of overcoming linezolid resistance, the target compound serves as a critical intermediate. The stable nitro group allows for rigorous N4 modifications before reduction and subsequent oxazolidinone ring formation. The resulting N-substituted piperazinone-oxazolidinones often exhibit enhanced aqueous solubility and altered ribosomal binding profiles, making this precursor essential for antibacterial drug discovery programs[2].
Due to its superior oxidative shelf life and high chemoselectivity during early-stage functionalization, 1-(4-Nitrophenyl)piperazin-2-one is highly suited for both large-scale manufacturing and high-throughput library generation. Process chemists procure this specific nitro-precursor to ensure batch-to-batch reproducibility and to avoid the costly protection/deprotection sequences required when handling the more sensitive, fully reduced aniline derivatives [3].